(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone is a chemical compound characterized by its hydrazone functional group, which is formed through the condensation of a hydrazine derivative with an aldehyde or ketone. The compound features a dimethylamino group attached to a phenyl ring, contributing to its unique electronic properties and potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 294.39408 g/mol .

- Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carbonyl compounds.

- Reduction: Reduction can occur with reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amines.

- Substitution Reactions: The dimethylamino group may undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Hydrazones, including (E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone, have been studied for their diverse biological activities. They exhibit:

- Antimicrobial Properties: Many hydrazones show antibacterial and antifungal activities, making them candidates for pharmaceutical applications against infections.

- Antitumor Activity: Some derivatives have demonstrated efficacy against various cancer cell lines, suggesting potential use in cancer therapy.

- Anti-inflammatory Effects: Certain hydrazones have been reported to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The synthesis of (E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone typically involves the following steps:

- Condensation Reaction: The primary method involves the reaction of 4-(dimethylamino)benzaldehyde with phenylhydrazine under acidic or basic conditions. This reaction is usually performed in solvents like ethanol or methanol at elevated temperatures (reflux conditions).

- Purification: The resulting product is purified through recrystallization or chromatography techniques to obtain the desired purity and yield .

The applications of (E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone include:

- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anticancer drugs.

- Chemical Research: It can be used as a reagent in organic synthesis and as a building block for more complex chemical entities.

- Material Science: Its unique properties might allow its use in developing novel materials with specific electronic or optical characteristics .

Interaction studies of (E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone focus on its binding affinity to various biological targets. The compound's ability to form hydrogen bonds and other interactions with proteins and nucleic acids is critical for understanding its mechanism of action. These interactions could influence cellular pathways and contribute to its observed biological effects .

Similar compounds include:

- (E)-4-Bromo-N’-(2,4-dimethoxybenzylidene)benzohydrazide: This compound shares a similar hydrazone structure but contains different substituents that affect its electronic properties and biological activity.

- (E)-N’-[4-(dimethylamino)benzylidene]-4-hydroxybenzohydrazide hemihydrate: This compound also features a dimethylamino group but includes a hydroxyl substituent that may enhance solubility and reactivity.

Uniqueness

(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone stands out due to its specific combination of substituents, particularly the dimethylamino group and the phenyl moiety. This unique structure contributes to distinct electronic properties, making it particularly useful in applications requiring precise control over molecular interactions and reactivity compared to other similar compounds .

The systematic IUPAC name for this compound is (E)-4-(dimethylamino)phenylmethanone hydrazone, reflecting its methanone core substituted with a 4-(dimethylamino)phenyl group, a phenyl group, and a hydrazone functional group. The (E)-configuration denotes the spatial arrangement of the substituents around the C=N bond, which is critical for its chemical reactivity and biological interactions.

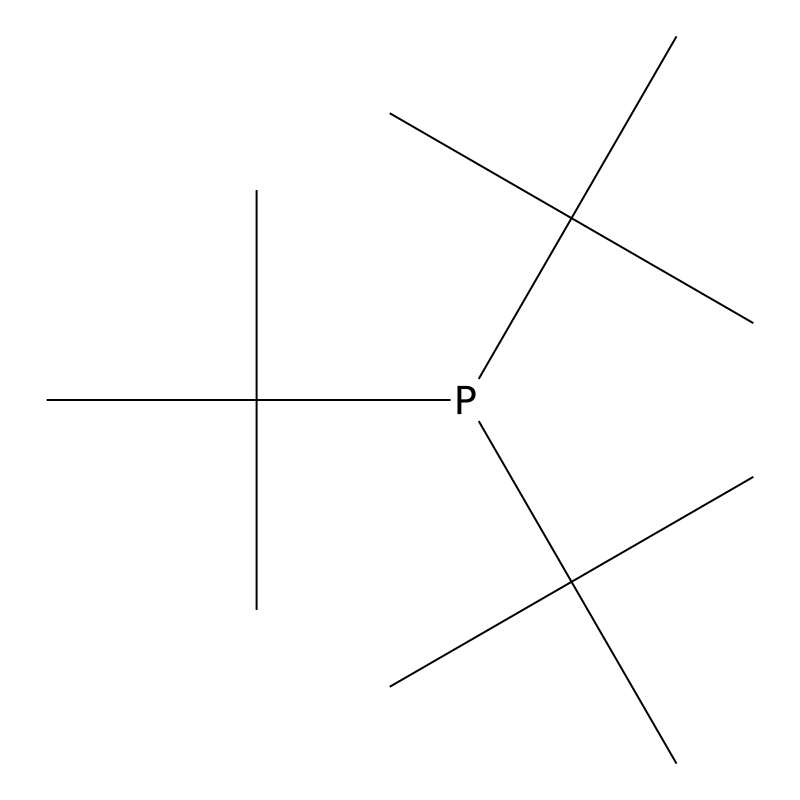

Key Structural Features:

- Molecular Formula: C₁₆H₁₇N₃O

- Molecular Weight: 267.33 g/mol

- Functional Groups:

- Hydrazone (-NH-N=C<)

- Methanone (C=O)

- Dimethylamino (-N(CH₃)₂) substituent

The SMILES notation for this compound is CN(C)C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2)C, illustrating the connectivity of the dimethylamino-substituted phenyl ring, the hydrazone linkage, and the phenyl ketone moiety.

| Property | Value |

|---|---|

| IUPAC Name | (E)-4-(dimethylamino)phenylmethanone hydrazone |

| Molecular Formula | C₁₆H₁₇N₃O |

| Molecular Weight | 267.33 g/mol |

| Key Functional Groups | Hydrazone, Methanone, Dimethylamino |

Historical Context of Benzophenone Hydrazone Derivatives

Benzophenone hydrazones have been studied since the mid-20th century, initially explored for their photochemical properties and utility in protecting carbonyl groups during synthetic reactions. Early applications focused on their role as intermediates in the synthesis of antihistamines like diphenhydramine and β-lactamase inhibitors such as tazobactam. The discovery that hydrazones could stabilize reactive intermediates, such as diphenyldiazomethane, further solidified their importance in peptide synthesis and indole preparation.

The development of (E)-(4-(dimethylamino)phenyl)(phenyl)methanone hydrazone arose from efforts to optimize the electronic properties of benzophenone derivatives. The dimethylamino group enhances solubility in polar solvents and modulates electron density, making the compound a versatile scaffold for catalytic and medicinal applications.

Significance in Contemporary Organic Chemistry Research

Recent studies highlight this compound’s role in three key areas:

Medicinal Chemistry

The hydrazone moiety is a privileged structure in drug design due to its ability to inhibit enzymes through metal chelation or hydrogen bonding. For example, hydrazone derivatives have shown promise as inhibitors of bacterial β-lactamases and viral proteases. The dimethylamino group in this compound may enhance binding affinity to biological targets by participating in cation-π interactions.

Materials Science

In photolithography and UV-curable resins, this hydrazone derivative acts as a photosensitizer. Its conjugated π-system facilitates electron transfer upon UV irradiation, enabling cross-linking in polymer matrices.

Synthetic Intermediate

The compound serves as a precursor to diphenyldiazomethane, a reagent used in peptide synthesis to protect carboxyl groups. Its stability under acidic conditions makes it preferable to traditional diazo compounds.

| Application Area | Research Focus | Citations |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibition, Drug intermediates | |

| Materials Science | Photosensitive materials | |

| Organic Synthesis | Diazomethane preparation |